8-Hydroxy-N2-isobutryl-2'-deoxyguanosine
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Overview
Description
8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is a derivative of 8-Oxo-2’-deoxyguanosine, which is a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis . This compound is significant in the study of oxidative DNA damage and its implications in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosineSpecific reaction conditions, such as the use of protecting groups and selective deprotection steps, are crucial to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The isobutryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
8-Hydroxy-N2-isobutryl-2’-deoxyguanosine has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its role as a marker of oxidative DNA damage. Reactive oxygen species (ROS) generated during cellular metabolism or exposure to environmental agents can oxidize guanine bases in DNA, forming 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine. This modified base can lead to G:C to T:A transversion mutations, contributing to mutagenesis and carcinogenesis . The compound is recognized and repaired by specific DNA repair enzymes, highlighting its importance in maintaining genomic integrity .
Comparison with Similar Compounds
8-Oxo-2’-deoxyguanosine: A closely related compound, also indicative of oxidative DNA damage.
8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine: Another derivative with similar structural modifications.
N2-Isobutyryl-2’-deoxyguanosine: Lacks the hydroxyl group at the 8th position but shares the isobutryl modification.
Uniqueness: 8-Hydroxy-N2-isobutryl-2’-deoxyguanosine is unique due to the presence of both the hydroxyl group at the 8th position and the isobutryl group at the N2 position. This dual modification makes it a valuable marker for studying oxidative DNA damage and its biological consequences .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,15,24)(H2,16,17,18,22,23)/t6-,7+,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKASTFTNVIUHM-XLPZGREQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721580 |
Source
|
Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136859-76-2 |
Source
|
Record name | 2'-Deoxy-N-(2-methylpropanoyl)-8-oxo-7,8-dihydroguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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